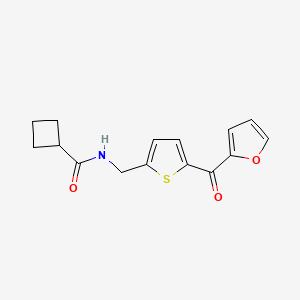

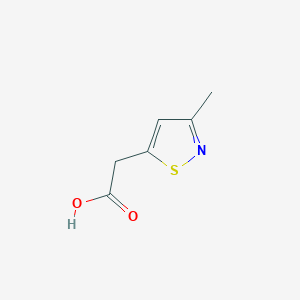

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide” is a synthetic compound with a molecular formula of C15H15NO3S and a molecular weight of 289.35. It is a derivative of furan- and thiophene-2-carbonyl amino acid . These derivatives have been shown to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) .

Synthesis Analysis

The synthesis of furan- and thiophene-2-carbonyl amino acid derivatives, including “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide”, involves several steps . The Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid was used to obtain the corresponding coupling product, which yielded the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis

The molecular structure of “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide” is complex, with a furan-2-carbonyl group attached to a thiophen-2-yl group, which is further attached to a cyclobutanecarboxamide group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide” include the Suzuki-Miyaura cross-coupling and oxidation . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research on related furan and thiophene compounds has explored various synthesis techniques, including cyclometallation reactions with palladium(II), platinum(II), ruthenium(II), and rhodium(III) to produce metallaheterocycles involving furan rings (Nonoyama, 1990). This suggests that similar metallation strategies might be applicable to the synthesis or functionalization of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide.

Crystal Structure and Aromaticity : The impact of aromaticity on crystal packing has been studied in furan/thiophene carboxamide compounds. It was found that heteroatom substitution from oxygen to sulfur increased the effectiveness of π-based interactions in thiophene derivatives, while hydrogen bonding was more crucial in furan derivatives (Rahmani et al., 2016). This could provide insights into the crystallographic and supramolecular properties of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide, particularly regarding its stability and interactions.

Biological and Pharmacological Activities

Anti-Bacterial Activities : Research has demonstrated that certain furan-carboxamide derivatives exhibit significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, hinting at the potential for similar compounds to be used in antimicrobial applications (Siddiqa et al., 2022).

Influenza A Virus Inhibition : Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, with specific substitutions on the furan ring significantly influencing anti-viral activity (Yongshi et al., 2017). This suggests the possibility of exploring N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide and its derivatives for antiviral or other pharmacological properties.

Mechanism of Action

Target of Action

Furan-containing compounds, which this compound is a derivative of, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan derivatives have been known to interact with various targets in the body, leading to a variety of therapeutic effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives have been known to have a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURGCEVRDOSNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)

![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)

![2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2989204.png)

![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2989207.png)

![[2-[(4-Methoxyphenyl)methyl]azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2989211.png)